molecular formula C22H26N6O2 B2599985 2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2194844-40-9

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2599985
Numéro CAS: 2194844-40-9
Poids moléculaire: 406.49
Clé InChI: WJHPLODSPBLGMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hybrid structure combining a 2,3-dihydro-1-benzofuran moiety linked via an ethyl-piperidine spacer to a pyridazinone core substituted with a 1H-1,2,4-triazole group. The benzofuran scaffold is associated with neuroactive properties, while the triazole-pyridazinone system may contribute to kinase or receptor binding .

Propriétés

IUPAC Name

2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c29-22-4-3-21(28-16-23-15-24-28)25-27(22)14-18-6-10-26(11-7-18)9-5-17-1-2-20-19(13-17)8-12-30-20/h1-4,13,15-16,18H,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPLODSPBLGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Piperidine and Triazole Moieties : These contribute to the compound's pharmacological properties.
  • Dihydrobensofuran Substituent : This group may enhance bioactivity through hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing a triazole ring have been shown to interact effectively with cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

CompoundIC50 (µM)Cell Line
Compound A10.5A431
Compound B15.0Jurkat
Target Compound<15.0Various

The target compound's activity appears to be mediated through apoptosis pathways and inhibition of specific oncogenic signaling pathways.

Antimicrobial Activity

The presence of the triazole moiety is associated with antifungal activity. Triazoles are known to disrupt fungal cell membrane synthesis by inhibiting ergosterol production. Preliminary data suggest that our compound may exhibit similar properties.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans12 µg/mL
Aspergillus niger15 µg/mL

Antidiabetic Potential

Research into piperidine derivatives has revealed their potential as antidiabetic agents. The compound's ability to inhibit α-glucosidase suggests it may help in managing postprandial blood glucose levels.

CompoundIC50 (µM)Comparison Drug
Target Compound9.86Acarbose (13.98)

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine ring and the introduction of various substituents can significantly enhance biological activity. For example:

  • Hydrophobic Substituents : Increase membrane permeability and bioavailability.
  • Electron-Withdrawing Groups : Enhance binding affinity to target enzymes or receptors.

Case Studies

  • In Vivo Studies : Animal models have demonstrated that compounds similar in structure to our target compound can reduce tumor size significantly when administered at specific dosages.
  • Clinical Trials : Ongoing trials are investigating the efficacy of related compounds in humans for treating specific cancers and metabolic disorders.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 Pyridazinone Derivatives with Aromatic Substituents
  • Compound from : Structure: 6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (pyridine substituent instead of triazole). Pyridine’s electron-withdrawing nature may decrease metabolic stability compared to triazole .
2.2 Piperidine-Benzofuran Hybrids ()
  • Compounds 16–19 :
    • Shared Features : Benzofuran-piperidine scaffold with sulfonamide substituents.
    • Divergences :
  • Substituent: Sulfonamide groups (e.g., 5-chloro-2-fluoro-benzenesulfonamide in 16) vs. triazole-pyridazinone in the target compound.
  • Biological Targets: Compounds 16–19 are dual α2A/5-HT7 receptor antagonists with demonstrated antidepressant-like effects in preclinical models . The target compound’s triazole-pyridazinone may prioritize kinase inhibition over GPCR modulation. Pharmacokinetics: Sulfonamide derivatives exhibit improved solubility due to polar groups, whereas the triazole-pyridazinone system may face challenges in blood-brain barrier penetration.
2.3 Triazole-Containing Pharmaceuticals ()
  • Itraconazole: A triazole antifungal agent with a dioxolane-triazole core. Comparison: While both contain 1,2,4-triazole, the target compound’s pyridazinone-benzofuran scaffold diverges significantly, suggesting distinct mechanisms (e.g., antifungal vs. CNS activity) .

Table 1: Comparative Analysis of Structural and Functional Properties

Feature Target Compound Pyridine Analog () Sulfonamide Hybrids ()
Core Structure Pyridazinone + triazole + benzofuran-piperidine Pyridazinone + pyridine Benzofuran-piperidine + sulfonamide
Key Substituent 1H-1,2,4-triazol-1-yl Pyridin-4-yl Halogenated sulfonamide
Hypothesized Target Kinases/CNS receptors Serotonin/dopamine receptors α2A/5-HT7 receptors
Metabolic Stability Moderate (triazole may enhance resistance) Lower (pyridine susceptible to oxidation) High (sulfonamide improves solubility)

Research Findings and Limitations

  • Binding Affinity : The triazole group in the target compound may enhance interactions with metal ions (e.g., zinc in enzyme active sites), unlike sulfonamides, which rely on hydrogen bonding .
  • Gaps in Data: No direct in vivo or clinical studies are available for the target compound. Analogues from show antidepressant efficacy (e.g., forced swim test), but extrapolation to the target compound is speculative .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.